molecular formula C12H19BN2O3 B2963546 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine CAS No. 1383675-83-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine

Cat. No. B2963546
CAS RN: 1383675-83-9
M. Wt: 250.11
InChI Key: KJIVFEQWJYSIIP-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine is a useful research compound. Its molecular formula is C12H19BN2O3 and its molecular weight is 250.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling, demonstrating its versatility in high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).
  • It has been used as a raw substitute material in the synthesis of other complex compounds, showing the compound's significance as an intermediate in organic synthesis (Liao et al., 2022).

Application in Novel Compound Synthesis

  • The compound has facilitated the creation of new fused heterocyclic systems like pyrazolopyranopyrimidinones, which are anticipated to have significant chemical and pharmacological activities (Mahmoud et al., 2017).
  • It has been instrumental in the development of novel pyrazolo[3,4-d][1,3]oxazine derivatives, showcasing its role in the creation of new chemical entities (Abonía et al., 2010).

Advanced Chemical Analysis and Structure Determination

  • The compound's structure and properties have been extensively characterized using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction, highlighting its relevance in advanced chemical research (Yang et al., 2021).

Development of Potential Pharmacological Agents

  • There are indications that derivatives of this compound could be useful in treating a variety of diseases, including central nervous system, metabolic, autoimmune, and inflammatory disorders (Abdel-Magid, 2017).

Contribution to Heterocyclic Chemistry

  • The compound has played a critical role in the synthesis of a range of heterocyclic compounds, demonstrating its utility in this field of chemistry (Osyanin et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.

Mode of Action

Similar compounds have been used in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used in hydroboration of alkyl or aryl alkynes and alkenes . This suggests that the compound might affect similar biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers . This suggests that the compound might have similar effects.

Action Environment

Similar compounds have been stored at temperatures between 2-8°c , suggesting that temperature might be an important factor for this compound.

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-8-14-15-6-5-7-16-10(9)15/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIVFEQWJYSIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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